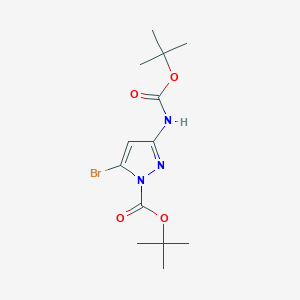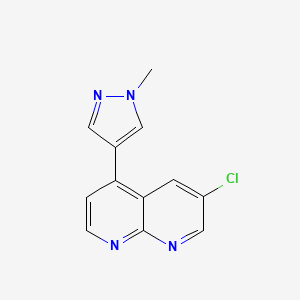
5,6,7,8-Tetrahydro-5-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-5-methylquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by its molecular formula C9H12N2 and a molecular weight of 148.21 g/mol. This compound is a derivative of quinoxaline, which is a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-5-methylquinoxaline typically involves the condensation of 1,2-diamines with ketones or aldehydes under acidic or basic conditions. One common method is the reaction of 1,2-diaminopropane with 2,5-hexanedione in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydro-5-methylquinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoxaline-2,3-dione.
Reduction: Reduction reactions can produce 5,6,7,8-tetrahydro-5-methylquinoxalin-2-amine.
Substitution: Substitution reactions can result in the formation of various substituted quinoxalines, depending on the nucleophile used.
科学的研究の応用
5,6,7,8-Tetrahydro-5-methylquinoxaline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5,6,7,8-Tetrahydro-5-methylquinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
類似化合物との比較
Quinoxaline
5-Methylquinoxaline
7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline (Varenicline)
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-quinoxalin-6-amine (Brimonidine)
特性
CAS番号 |
52517-54-1 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.20 g/mol |
IUPAC名 |
5-methyl-5,6,7,8-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h5-7H,2-4H2,1H3 |
InChIキー |
JPKFXMPIYYDRJK-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2=NC=CN=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)


![4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)
![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)








